Comprehensive Technical Guide: 2-Chloro-N,N-diethyl-4-nitroaniline (CAS 86-49-7)
Comprehensive Technical Guide: 2-Chloro-N,N-diethyl-4-nitroaniline (CAS 86-49-7)
Executive Summary
2-Chloro-N,N-diethyl-4-nitroaniline (CAS RN: 86-49-7) is a highly specialized nitroaromatic compound utilized extensively as a synthetic intermediate in the development of advanced organic dyes, pigments, and pharmaceutical precursors[1][2]. This whitepaper provides a rigorous examination of its physicochemical properties, mechanistic synthesis pathways, and downstream applications. By detailing field-proven protocols and the causality behind experimental choices, this guide serves as an authoritative resource for researchers, analytical chemists, and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The structural framework of 2-chloro-N,N-diethyl-4-nitroaniline—a benzene ring substituted with a diethylamino group, an ortho-chlorine atom, and a para-nitro group—dictates its chemical reactivity and physical behavior. The strong electron-withdrawing nature of the nitro group creates a highly polarized molecular axis, which is reflected in its topological polar surface area and partition coefficient[1].
| Property | Value | Source |
| CAS Number | 86-49-7 | [1][3] |
| Molecular Formula | C10H13ClN2O2 | [1] |
| Molecular Weight | 228.68 g/mol | [1] |
| Density | 1.241 g/cm³ | [1] |
| Boiling Point | 326.7 °C (at 760 mmHg) | [1] |
| Flash Point | 151.4 °C | [1] |
| Refractive Index | 1.579 | [1] |
| XLogP3 (Lipophilicity) | 3.2 | [1] |
| Topological Polar Surface Area | 49.1 Ų | [1] |
Mechanistic Pathways for Synthesis
The most efficient and regioselective method for synthesizing 2-chloro-N,N-diethyl-4-nitroaniline is via Nucleophilic Aromatic Substitution (SNAr). Direct alkylation of 2-chloro-4-nitroaniline often yields a mixture of mono- and di-alkylated products, requiring arduous chromatographic separation. Conversely, the SNAr approach utilizes 1,2-dichloro-4-nitrobenzene as the electrophilic scaffold[4].
Causality of Regioselectivity: The nitro group at position 4 exerts a profound inductive and resonance electron-withdrawing effect, severely depleting electron density at the para position (C1). The chlorine at C1 is thus highly activated as a leaving group. The chlorine at C2, being meta to the nitro group, experiences minimal resonance activation and remains inert under standard conditions. This electronic disparity guarantees exclusive nucleophilic attack by diethylamine at the C1 position[4][5].
SNAr pathway for 2-Chloro-N,N-diethyl-4-nitroaniline synthesis via Meisenheimer complex.
Validated Experimental Protocols
Protocol 1: Regioselective SNAr Synthesis
To ensure a self-validating and high-yielding system, diethylamine is utilized in a 2.5 molar excess. This excess is not merely stoichiometric; it acts as an intrinsic acid scavenger to neutralize the generated hydrochloric acid, preventing the protonation of the nucleophile which would otherwise prematurely quench the reaction.
Step-by-Step Methodology:
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Preparation: Charge a dry, 500 mL round-bottom flask with 1,2-dichloro-4-nitrobenzene (1.0 eq, 50 mmol) and 150 mL of anhydrous Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that selectively solvates cations, leaving the diethylamine nucleophile naked and highly reactive, thereby stabilizing the Meisenheimer transition state.
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Addition: Cool the mixture to 0 °C using an ice bath. Add diethylamine (2.5 eq, 125 mmol) dropwise over 30 minutes. Rationale: Exothermic formation of the intermediate must be controlled to prevent degradation or side-reactions.
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Heating: Attach a reflux condenser and gradually heat the reaction mixture to 80 °C for 6 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate 4:1) until the starting material is fully consumed.
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Workup: Cool the mixture to room temperature and pour it into 500 mL of crushed ice-water. The sudden shift in solvent polarity forces the hydrophobic product to precipitate.
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Purification: Filter the crude yellow/brown precipitate under vacuum. Wash the filter cake with cold 0.1 M HCl (50 mL) to remove any residual diethylamine, followed by distilled water until the filtrate is pH neutral. Recrystallize from hot ethanol to yield pure 2-chloro-N,N-diethyl-4-nitroaniline.
Applications in Drug Development & Materials Science
In both pharmaceutical intermediate processing and the organic dyes industry[2], 2-chloro-N,N-diethyl-4-nitroaniline serves as a critical building block. The nitro group can be catalytically reduced to an amine, yielding a functionalized p-phenylenediamine derivative. This diamine is subsequently diazotized and coupled with various aromatic systems to synthesize complex azo dyes or targeted therapeutics.
Downstream application workflow from nitro reduction to diazonium coupling.
Protocol 2: Analytical Quality Control via HPLC
To validate the purity of the synthesized compound, a specific Reverse Phase (RP) HPLC methodology is employed. According to SIELC Technologies, 2-chloro-N,N-diethyl-4-nitroaniline can be effectively analyzed using a Newcrom R1 column[6].
Step-by-Step Methodology:
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Column Selection: Utilize a Newcrom R1 column, which is a specialized reverse-phase column with low silanol activity to prevent peak tailing of amine derivatives[6].
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Mobile Phase Preparation: Prepare an isocratic or gradient mixture containing Acetonitrile (MeCN), Water, and Phosphoric acid. Critical Adjustment: For Mass-Spectrometry (MS) compatible applications, the phosphoric acid must be substituted with formic acid to prevent ion suppression and source contamination[6].
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Execution: Inject the sample and monitor via UV absorption. This scalable liquid chromatography method is ideal for isolating impurities during preparative separation and is fully suitable for pharmacokinetic profiling[6].
Toxicology & Safety Profiling
As a nitroaromatic compound, 2-chloro-N,N-diethyl-4-nitroaniline exhibits potential environmental and biological toxicity[7]. The conjugative interaction between the aromatic system and the nitro functional group facilitates the formation of reactive intermediates during hepatic metabolism, which can lead to oxidative stress[7]. Standard PPE, including nitrile gloves and a fume hood, must be strictly utilized to prevent dermal absorption or inhalation of particulates during handling.
References
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Title: Chapter 7 - Organic Dyes and Pigments Industry Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: CAS RN 86-49-7 - Fisher Scientific Source: Fisher Scientific URL: [Link]
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Title: Benzenamine, 2-chloro-N,N-diethyl-4-nitro- | SIELC Technologies Source: SIELC Technologies URL: [Link]
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Title: Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
Sources
- 1. 86-49-7(2-chloro-n,n-diethyl-4-nitroaniline) | Kuujia.com [kuujia.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. CAS RN 86-49-7 | Fisher Scientific [fishersci.no]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzenamine, 2-chloro-N,N-diethyl-4-nitro- | SIELC Technologies [sielc.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
